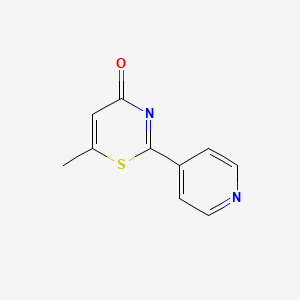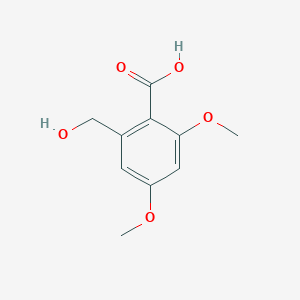![molecular formula C8H14O3S B14389275 (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one CAS No. 88050-89-9](/img/structure/B14389275.png)
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is a chiral compound with a unique structure that includes a methoxy group, a propan-2-yl sulfanyl group, and an oxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-hydroxy-2-butanone and propan-2-thiol.
Formation of Intermediate: The first step involves the protection of the hydroxyl group in 4-hydroxy-2-butanone using a suitable protecting group such as a methoxy group.
Thioether Formation: The protected intermediate is then reacted with propan-2-thiol under basic conditions to form the thioether linkage.
Cyclization: The final step involves the cyclization of the intermediate to form the oxolan-2-one ring, which can be achieved using acidic or basic conditions depending on the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolan-2-one ring can be reduced to form a diol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,5R)-5-Methoxy-4-[(methylsulfanyl]oxolan-2-one: Similar structure but with a methyl group instead of a propan-2-yl group.
(4R,5R)-5-Methoxy-4-[(ethylsulfanyl]oxolan-2-one: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one is unique due to its specific stereochemistry and the presence of the propan-2-yl sulfanyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
88050-89-9 |
|---|---|
Formule moléculaire |
C8H14O3S |
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
(4R,5R)-5-methoxy-4-propan-2-ylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H14O3S/c1-5(2)12-6-4-7(9)11-8(6)10-3/h5-6,8H,4H2,1-3H3/t6-,8-/m1/s1 |
Clé InChI |
KIVOZTSDRUFVGM-HTRCEHHLSA-N |
SMILES isomérique |
CC(C)S[C@@H]1CC(=O)O[C@H]1OC |
SMILES canonique |
CC(C)SC1CC(=O)OC1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


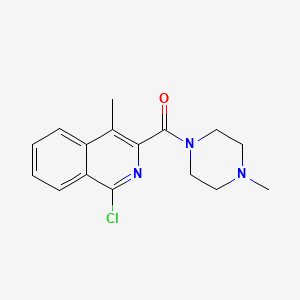
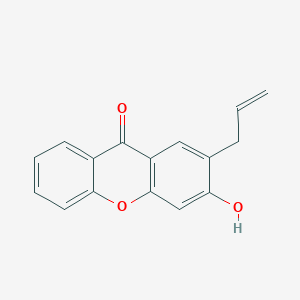
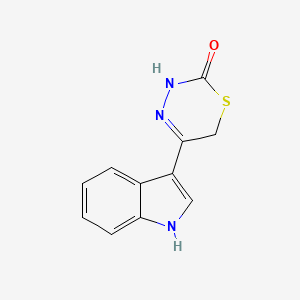
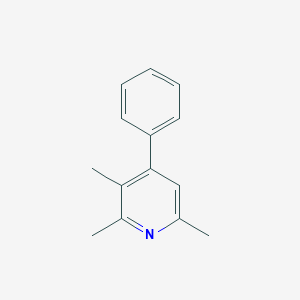
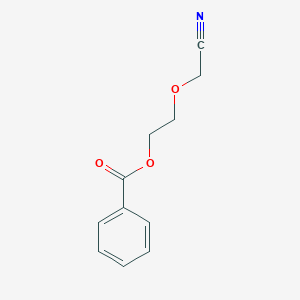
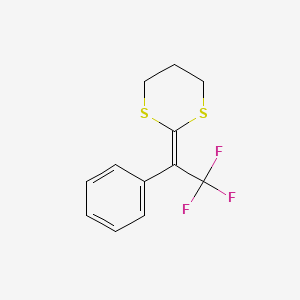
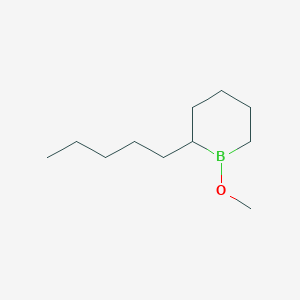
![1-[3-Chloro-2-(3,4-dichlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14389227.png)

![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)

